molecular formula C11H11N3O2S B14021187 6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione CAS No. 20029-33-8

6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione

Cat. No.: B14021187
CAS No.: 20029-33-8
M. Wt: 249.29 g/mol
InChI Key: YAMPPISOOACUET-UHFFFAOYSA-N
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Description

6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione is a chemical compound with the molecular formula C11H11N3O2S. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, medicine, and materials science .

Preparation Methods

The synthesis of 6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-methyl-1,2,4-triazine-3,5-dione with benzylthiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, bases, acids, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action depend on the specific biological or chemical context in which it is used .

Comparison with Similar Compounds

6-Benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione can be compared with other triazine derivatives such as:

Properties

CAS No.

20029-33-8

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

6-benzylsulfanyl-2-methyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C11H11N3O2S/c1-14-11(16)12-9(15)10(13-14)17-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,15,16)

InChI Key

YAMPPISOOACUET-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)NC(=O)C(=N1)SCC2=CC=CC=C2

Origin of Product

United States

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